molecular formula C15H13FO B13049532 1-(4-Fluorophenyl)-3-phenylpropan-2-one CAS No. 330-97-2

1-(4-Fluorophenyl)-3-phenylpropan-2-one

Cat. No.: B13049532
CAS No.: 330-97-2
M. Wt: 228.26 g/mol
InChI Key: CCYAIFGVYQADES-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenylpropan-2-one is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenylpropan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenylpropan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The ketone functional group plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and other transformations.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3-phenylpropan-2-one is unique due to its specific structural features, including the combination of a fluorine-substituted phenyl ring and a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

330-97-2

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-phenylpropan-2-one

InChI

InChI=1S/C15H13FO/c16-14-8-6-13(7-9-14)11-15(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

CCYAIFGVYQADES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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